5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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Overview
Description
5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE is a complex organic compound that features a combination of phenoxy, thiazole, and furanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-isopropyl-5-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.
Thiazole Formation: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: The phenoxy intermediate is then coupled with the thiazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and thiazole moieties.
Reduction: Reduction reactions can occur at the furanamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon or bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and reactivity profile suggest potential use in the development of advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biochemical pathways involving phenoxy and thiazole derivatives.
Mechanism of Action
The mechanism of action of 5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thymol: A phenolic compound with antimicrobial properties.
Carvacrol: Similar to thymol, known for its biological activity.
Dabrafenib: A thiazole-containing anticancer drug.
Uniqueness
5-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]-N-(1,3-THIAZOL-2-YL)-2-FURAMIDE is unique due to its combination of phenoxy, thiazole, and furanamide moieties, which confer a distinct reactivity profile and potential for diverse applications.
Properties
Molecular Formula |
C19H20N2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C19H20N2O3S/c1-12(2)15-6-4-13(3)10-17(15)23-11-14-5-7-16(24-14)18(22)21-19-20-8-9-25-19/h4-10,12H,11H2,1-3H3,(H,20,21,22) |
InChI Key |
ZXDLSOWOHAVFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=CC=C(O2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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